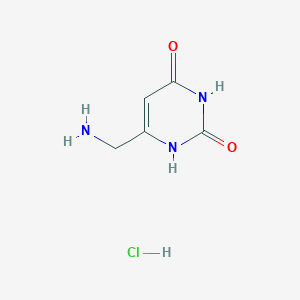

6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione hydrochloride

Vue d'ensemble

Description

6-(Aminomethyl)-2,4(1H,3H)-pyrimidinedione hydrochloride is a chemical compound that belongs to the class of pyrimidinediones It is characterized by the presence of an aminomethyl group attached to the pyrimidinedione ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-2,4(1H,3H)-pyrimidinedione hydrochloride typically involves the reaction of 2,4(1H,3H)-pyrimidinedione with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2,4(1H,3H)-pyrimidinedione+formaldehyde+ammonia→6-(Aminomethyl)-2,4(1H,3H)-pyrimidinedione

The product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of 6-(Aminomethyl)-2,4(1H,3H)-pyrimidinedione hydrochloride involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, and involves the use of high-quality reagents and precise control of reaction parameters.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The aminomethyl group (-CH2NH2) serves as a primary site for nucleophilic substitution. Reaction with α-bromoacetophenones produces Schiff base intermediates through condensation, as observed in fused reactions with phenacyl bromides . For example:

These reactions proceed via an initial imine formation followed by potential alkylation, depending on steric and electronic factors .

Condensation and Cyclization

The compound participates in cyclocondensation reactions to form fused heterocycles. When treated with Vilsmeier reagent (POCl3/DMF), it undergoes formylation at the 5-position, enabling subsequent cyclization with cyanoacetamide to yield pyrido[2,3-d]pyrimidine derivatives :

Key parameters:

Alkylation and Functionalization

The NH2 group facilitates alkylation under basic conditions. For instance, reaction with n-propyl iodide in ethanol/NaOH yields 1,3-dialkylated derivatives :

| Alkylating Agent | Conditions | Product |

|---|---|---|

| Ethyl iodide | Reflux in 10% NaOH/EtOH (3–8 hr) | 1-Ethyl-3-propyl-6-(aminomethyl)pyrimidine-2,4-dione |

| n-Propyl iodide | Same as above | 1,3-Dipropyl derivative |

Yields range from 40–53%, with purification via flash chromatography (0–10% MeOH/DCM) .

Biological Interaction-Driven Reactions

The compound exhibits targeted reactivity in enzyme inhibition contexts:

-

PARP-1 Inhibition : Competes with NAD+ via H-bonding with Asn140 and hydrophobic interactions with Leu59/Cys133 .

-

eEF-2K Inhibition : Binds to the ATP pocket through π-π stacking with Phe562 and salt bridges with Asp533 .

Comparative Reactivity of Structural Analogs

| Compound | Modification | Reactivity Difference |

|---|---|---|

| 5-(Aminomethyl)pyrimidine-2,4-dione | Aminomethyl at position 5 | Reduced electrophilicity at C6 slows alkylation |

| 6-Methylpyridine-2,4-dione | Methyl instead of aminomethyl | Lacks NH2-mediated condensation capacity |

| 6-(Phenethylamino)pyrimidine-2,4-dione | Phenethyl group at C6 | Enhanced lipophilicity improves cross-membrane reactivity |

This compound’s synthetic flexibility and enzyme-targeting capabilities position it as a critical intermediate in anticancer and antimicrobial drug development. Further studies should explore its catalytic asymmetric reactions and in vivo metabolic pathways.

Applications De Recherche Scientifique

Overview

6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione hydrochloride is a pyrimidine derivative with significant potential in medicinal chemistry. Its molecular formula is C₅H₇N₃O₂·HCl, and it has a molecular weight of approximately 141.13 g/mol. This compound exhibits various biological activities, primarily related to its role as an inhibitor of specific enzymes, including poly(ADP-ribose) polymerase-1 (PARP-1), which is crucial for DNA repair mechanisms. The inhibition of PARP-1 may enhance the efficacy of cancer therapies when combined with other chemotherapeutic agents.

Pharmaceutical Development

The primary applications of this compound lie in:

- Drug Development : It serves as a scaffold for developing biologically active molecules. Its structural features allow for modifications that can enhance its pharmacological properties.

- Enzyme Inhibition : Studies indicate that this compound may effectively compete with NAD+ substrates in enzymatic assays involving PARP-1. This suggests its potential as a therapeutic agent in cancer treatment.

Biological Activities

The compound has been studied for various biological activities:

- Cancer Therapy : By inhibiting PARP-1, it may improve the effectiveness of existing cancer treatments, particularly in tumors with defective DNA repair pathways.

- Antimicrobial Properties : Preliminary investigations suggest possible antimicrobial properties; however, further studies are needed to fully elucidate its biological profile.

Synthetic Routes

The synthesis of this compound can be achieved through several methods:

- Condensation Reactions : Utilizing various aldehydes and cyanoacetamides.

- Cyclization Techniques : Employing cyclization with sulfur or other coupling reagents to form the pyrimidine ring.

These synthetic approaches allow for the introduction of different functional groups, enhancing the compound's versatility in drug design.

Case Studies and Research Findings

Recent studies have focused on the interaction between this compound and various biological targets:

- PARP Inhibition Studies : Research has shown that this compound can inhibit PARP activity effectively. For instance, studies indicated that its binding affinity to PARP-1 could lead to significant therapeutic benefits in cancer treatments where DNA repair mechanisms are compromised .

- Antimicrobial Activity : Although still under investigation, initial results suggest that derivatives of this compound may exhibit antimicrobial properties against specific pathogens. Further studies are needed to confirm these findings and explore the mechanism of action involved.

Mécanisme D'action

The mechanism of action of 6-(Aminomethyl)-2,4(1H,3H)-pyrimidinedione hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound may also participate in enzymatic reactions, affecting various biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4(1H,3H)-pyrimidinedione: The parent compound without the aminomethyl group.

6-Methyl-2,4(1H,3H)-pyrimidinedione: A similar compound with a methyl group instead of an aminomethyl group.

6-(Hydroxymethyl)-2,4(1H,3H)-pyrimidinedione: A compound with a hydroxymethyl group.

Uniqueness

6-(Aminomethyl)-2,4(1H,3H)-pyrimidinedione hydrochloride is unique due to the presence of the aminomethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential interactions with biological targets, making it valuable for various applications.

Activité Biologique

6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione hydrochloride is a pyrimidine derivative notable for its biological activity, particularly in medicinal chemistry. The compound features an aminomethyl group at the 6-position and two carbonyl groups at the 2 and 4 positions of the pyrimidine ring, contributing to its potential therapeutic applications.

- Molecular Formula : C₅H₇N₃O₂·HCl

- Molecular Weight : Approximately 141.13 g/mol

- CAS Number : 20989-02-0

Biological Activity

Research indicates that this compound exhibits a variety of biological activities:

-

Enzyme Inhibition :

- The compound has been identified as a potential inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. This inhibition may enhance the efficacy of cancer therapies when used in combination with other chemotherapeutic agents.

-

Antimicrobial Properties :

- Preliminary studies suggest the compound may possess antimicrobial properties, although further investigation is necessary to confirm these effects.

-

Binding Affinity Studies :

- Interaction studies have shown that it may compete effectively with NAD+ substrates in enzymatic assays involving PARP-1, indicating a significant binding affinity that could be leveraged for therapeutic purposes.

Comparative Analysis with Related Compounds

The following table summarizes structural similarities and differences between this compound and related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione | Aminomethyl group at position 5 | Different position of the amino group affects activity |

| 6-Methylpyridine-2,4(1H,3H)-dione | Methyl substitution at position 6 | Variation in methyl group alters pharmacological properties |

| 6-(Phenethylamino)pyrimidine-2,4(1H,3H)-dione | Phenethyl group at position 6 | Enhanced lipophilicity may improve membrane penetration |

| 5-(Amino)-pyrimidine-2,4-diamine | Diamine structure | Potentially different biological activities due to additional amine group |

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Cancer Cell Line Studies : In vitro studies have demonstrated that derivatives of pyrimidines can exhibit cytotoxicity against various cancer cell lines. For instance, modifications to the structure can significantly enhance activity against specific cancer types .

- β-glucuronidase Inhibition : A related study evaluated a series of pyrimidine derivatives for their ability to inhibit β-glucuronidase. Among these derivatives, certain modifications resulted in significantly lower IC50 values compared to standard inhibitors .

Propriétés

IUPAC Name |

6-(aminomethyl)-1H-pyrimidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2.ClH/c6-2-3-1-4(9)8-5(10)7-3;/h1H,2,6H2,(H2,7,8,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMQMXRAJFVEKHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857350 | |

| Record name | 6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20989-01-9 | |

| Record name | 6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(aminomethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.